molecular formula C18H13FN2 B6153757 2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline CAS No. 1817719-97-3

2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline

Cat. No.: B6153757
CAS No.: 1817719-97-3
M. Wt: 276.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline is a useful research compound. Its molecular formula is C18H13FN2 and its molecular weight is 276.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline involves the condensation of 5-fluoro-7-methyl-1H-indole-3-carbaldehyde with 2-aminobenzophenone followed by cyclization to form the quinoline ring.", "Starting Materials": [ "5-fluoro-7-methyl-1H-indole-3-carbaldehyde", "2-aminobenzophenone", "Acetic acid", "Sodium acetate", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-7-methyl-1H-indole-3-carbaldehyde (1.0 g, 5.2 mmol) and 2-aminobenzophenone (1.2 g, 5.2 mmol) in acetic acid (20 mL) and add sodium acetate (1.5 g, 18.4 mmol).", "Step 2: Heat the reaction mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 50 mL).", "Step 5: Combine the organic layers and wash with water (50 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "Step 7: Dissolve the crude product in ethanol (10 mL) and add hydrochloric acid (1 M, 10 mL) dropwise with stirring.", "Step 8: Heat the reaction mixture at reflux for 2 hours.", "Step 9: Cool the reaction mixture to room temperature and neutralize with sodium hydroxide (1 M).", "Step 10: Extract the product with ethyl acetate (3 x 50 mL).", "Step 11: Combine the organic layers and wash with water (50 mL).", "Step 12: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a yellow solid." ] }

CAS No.

1817719-97-3

Molecular Formula

C18H13FN2

Molecular Weight

276.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.